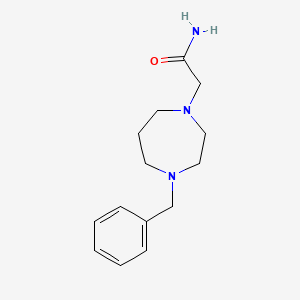
2-(4-Benzyl-1,4-diazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1,4-diazepan-1-yl)acetamide is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide typically involves the reaction of 1,4-diazepane with benzyl halides under basic conditions to form the benzylated diazepane. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly catalytic processes to increase yield and efficiency. The purification of the final product would involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
2-(4-Benzyl-1,4-diazepan-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, particularly those involving muscle contraction.
Medicine: Its positive inotropic effects make it a candidate for developing drugs to treat heart conditions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. It is believed to enhance calcium ion influx in cardiac muscle cells, thereby increasing the strength of contraction. This action is mediated through pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are crucial for regulating heart muscle function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted benzyl-1,4-diazepan-1-yl)acetamides: These compounds have similar structures but different substituents on the benzyl group.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound also contains a diazepane ring but with different functional groups.
Uniqueness
2-(4-Benzyl-1,4-diazepan-1-yl)acetamide is unique due to its specific benzyl substitution, which imparts distinct pharmacological properties. Its ability to enhance muscle contraction sets it apart from other diazepane derivatives, making it a valuable compound for medicinal research .
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(4-benzyl-1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c15-14(18)12-17-8-4-7-16(9-10-17)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H2,15,18) |
InChI Key |
IDTDFGYJYBKUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14917397.png)



![N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14917423.png)
![4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol](/img/structure/B14917435.png)



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B14917449.png)

![2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B14917455.png)
![2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14917462.png)
